An In-depth Technical Guide to the Physicochemical Properties of (5-methyl-1H-imidazol-2-yl)methanol
An In-depth Technical Guide to the Physicochemical Properties of (5-methyl-1H-imidazol-2-yl)methanol
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of (5-methyl-1H-imidazol-2-yl)methanol, a heterocyclic alcohol of significant interest in medicinal chemistry and materials science. As a substituted imidazole, its properties are dictated by the interplay of the aromatic diazole ring, the nucleophilic hydroxymethyl group, and the electron-donating methyl substituent. This document synthesizes available data on its molecular structure, thermal properties, solubility, and acid-base characteristics. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these key parameters, offering both theoretical grounding and practical methodology for researchers. The guide is structured to provide not just data, but a causal understanding of the compound's behavior, ensuring scientific integrity and enabling robust application in drug development and chemical synthesis.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products, most notably the amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties, including aromaticity, amphoteric nature (ability to act as both an acid and a base), and capacity for hydrogen bonding, make it a versatile scaffold for designing molecules with specific biological activities.[1][2] The compound (5-methyl-1H-imidazol-2-yl)methanol belongs to this critical class of molecules. As a functionalized imidazole, it serves as a valuable building block for the synthesis of more complex pharmaceutical agents and specialty polymers.[3] Understanding its fundamental physicochemical properties is therefore a prerequisite for its effective utilization in research and development.
Molecular and Structural Properties
A precise understanding of the molecule's structure is fundamental to interpreting its chemical behavior and reactivity.
Chemical Structure, Isomerism, and Tautomerism
(5-methyl-1H-imidazol-2-yl)methanol features a five-membered imidazole ring substituted at the C2 position with a hydroxymethyl group (-CH₂OH) and at the C5 position with a methyl group (-CH₃).
It is crucial to distinguish this compound from its isomers, such as (5-methyl-1H-imidazol-4-yl)methanol, as the position of the substituents dramatically influences the molecule's electronic distribution, reactivity, and physical properties.
A key feature of 1H-imidazoles is the phenomenon of annular tautomerism, where the N-H proton can reside on either of the two ring nitrogen atoms. For (5-methyl-1H-imidazol-2-yl)methanol, this results in a rapid equilibrium between the 5-methyl and 4-methyl forms. While the 5-methyl tautomer is explicitly named, in solution, both forms coexist. This dynamic equilibrium is critical as it affects hydrogen bonding, receptor binding, and spectroscopic signatures.
Core Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and interaction with biological systems. While specific experimental data for (5-methyl-1H-imidazol-2-yl)methanol is sparse, properties can be reliably inferred from closely related analogs and established chemical principles.
| Property | Value / Observation | Source / Analog |
| Physical Form | Expected to be a solid at room temperature. | (Analog) |
| Melting Point | 129-132 °C | (Analog: 4-yl isomer) |
| Boiling Point | ~300 °C (Predicted) | [5] (Analog: 2-Me-5-yl) |
| pKa (Basic) | ~7.0 (Predicted) | [5] (Analog: 2-Me-5-yl) |
| pKa (Acidic) | ~14.0 (Predicted) | [1][2] (Parent Imidazole) |
| Solubility | Soluble in water and polar organic solvents like alcohols.[2][6] | General Imidazole |
Thermal Properties
The melting point of imidazole derivatives is strongly influenced by their ability to form intermolecular hydrogen bonds. For (5-methyl-1H-imidazol-2-yl)methanol, the presence of both an N-H proton and a hydroxyl group allows for the formation of an extensive hydrogen-bonding network, resulting in a relatively high melting point, which is characteristic of a solid state at room temperature. The melting point of the isomeric (5-methyl-1H-imidazol-4-yl)methanol is reported to be in the range of 129-132 °C, and a similar range is expected for the target compound.
Solubility Profile
Causality: The solubility of imidazole-based compounds is a balance between the polar character of the imidazole ring and hydroxyl group, and the nonpolar character of the hydrocarbon portions.
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Polar Solvents: The N-H and O-H groups can act as both hydrogen bond donors and acceptors, while the pyridinic nitrogen (N3) acts as a hydrogen bond acceptor. This facilitates strong interactions with polar protic solvents like water and alcohols (e.g., methanol, ethanol), leading to good solubility.[2][6]
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Nonpolar Solvents: Solubility is expected to be limited in nonpolar solvents like ethers and alkanes, as these solvents cannot effectively disrupt the strong intermolecular hydrogen bonds of the solid compound.[7] Studies on similar imidazoles confirm that solubility generally decreases with increasing molecular weight and decreasing polarity of the solvent.[8][9]
Acidity and Basicity (pKa)
The amphoteric nature of imidazole is one of its most important features.[1]
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Basicity: The lone pair of electrons on the non-protonated nitrogen atom (N3) can accept a proton, making the molecule basic. The pKa of the conjugate acid is a measure of this basicity. For the parent imidazole, this value is approximately 7.0.[1] The methyl group at the C5 position is weakly electron-donating, which slightly increases the electron density on the ring nitrogens, thus a pKa value close to 7.0 is anticipated, similar to the predicted 7.06 for (2-Methyl-1H-imidazol-5-yl)methanol.[5]
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Acidity: The N-H proton can be removed by a strong base. The pKa for this deprotonation is around 14-14.5, making it slightly more acidic than alcohols but far less acidic than phenols or carboxylic acids.[1]
Spectroscopic & Analytical Characterization
Confirmation of the structure and purity of (5-methyl-1H-imidazol-2-yl)methanol relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around 2.2-2.5 ppm), the methylene protons of the hydroxymethyl group (a singlet around 4.5-4.8 ppm), the single aromatic proton on the imidazole ring (a singlet around 6.8-7.2 ppm), and a broad, exchangeable signal for the N-H proton (typically >10 ppm in DMSO-d₆).[10] The O-H proton will also be a broad, exchangeable signal.
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¹³C NMR: The carbon spectrum will show five distinct signals: one for the methyl carbon (~10-15 ppm), one for the methylene carbon (~55-60 ppm), and three for the imidazole ring carbons (typically in the range of 115-145 ppm).
Infrared (IR) Spectroscopy
Key vibrational bands are expected to confirm the presence of the principal functional groups:
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the alcohol.
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N-H Stretch: A broad band, often overlapping with the O-H stretch, in the 3100-3500 cm⁻¹ region.
-
C-H Stretch: Signals just below 3000 cm⁻¹ for the methyl and methylene groups.
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C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.[2]
Experimental Protocols
The following section details standardized, field-proven methodologies for characterizing the key physicochemical properties of (5-methyl-1H-imidazol-2-yl)methanol.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound in a given solvent, a critical parameter for formulation and bioavailability studies.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.
Step-by-Step Methodology:
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Preparation: Add an excess amount of (5-methyl-1H-imidazol-2-yl)methanol (e.g., 10-20 mg) to a known volume (e.g., 2 mL) of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a glass vial.
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Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: Remove the vial and allow the undissolved solid to settle. For fine suspensions, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Validation: The presence of solid material at the end of the experiment is essential to confirm that a saturated solution was achieved.
Protocol for Spectroscopic Sample Preparation
Proper sample preparation is critical for acquiring high-quality, reproducible spectroscopic data.
For NMR Spectroscopy:
-
Weigh approximately 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add an internal standard (e.g., Tetramethylsilane, TMS).
For FT-IR Spectroscopy (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol.
-
Record a background spectrum of the clean, empty crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio this against the background to generate the final absorbance spectrum.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling (5-methyl-1H-imidazol-2-yl)methanol and its analogs.
-
GHS Hazard Classification: Closely related imidazole derivatives are classified as irritants.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][14] Keep away from strong oxidizing agents, strong acids, and strong bases.[14]
Conclusion
(5-methyl-1H-imidazol-2-yl)methanol is a functionalized heterocyclic compound with a rich set of physicochemical properties that make it a valuable tool in chemical synthesis and drug discovery. Its solid state, high melting point, and solubility in polar solvents are governed by its extensive hydrogen-bonding capabilities. The amphoteric nature of the imidazole ring provides distinct acidic and basic centers, crucial for its reactivity and potential biological interactions. The protocols and data synthesized in this guide provide a robust framework for researchers to handle, characterize, and apply this compound with confidence and scientific rigor.
References
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- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. pubs.acs.org [pubs.acs.org]
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